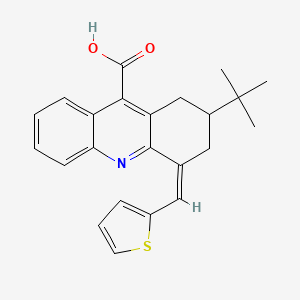
2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with the molecular formula C23H23NO2S and a molecular weight of 377.5 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a tetrahydroacridine core and a thiophene ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrahydroacridine core, introduction of the tert-butyl group, and the attachment of the thiophene ring through a methylene bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving controlled reaction conditions, purification steps such as recrystallization or chromatography, and rigorous quality control to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated hydrocarbon .
科学的研究の応用
2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and potential anticancer activity.
4,4’-Di-tert-butyl-2,2’-bipyridine: Used as an organic intermediate and in coordination chemistry.
Uniqueness
What sets 2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid apart is its combination of a tetrahydroacridine core with a thiophene ring, which provides unique chemical and biological properties not found in the similar compounds listed above .
特性
IUPAC Name |
(4Z)-2-tert-butyl-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c1-23(2,3)15-11-14(12-16-7-6-10-27-16)21-18(13-15)20(22(25)26)17-8-4-5-9-19(17)24-21/h4-10,12,15H,11,13H2,1-3H3,(H,25,26)/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAVFUOLNGHXQN-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
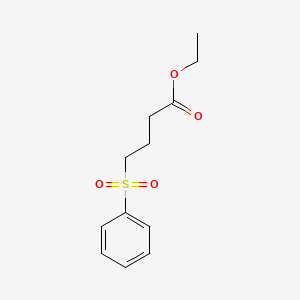
![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)
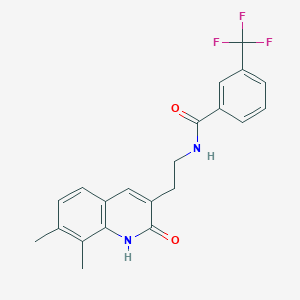
![N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide](/img/structure/B2602611.png)
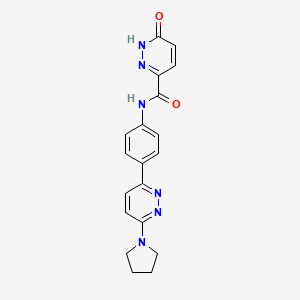
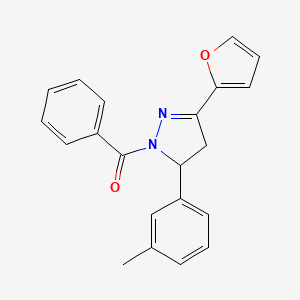

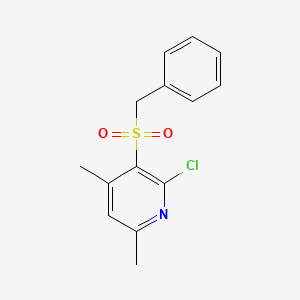
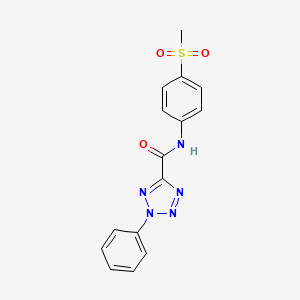
![3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2602617.png)
![1-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2602619.png)
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2602620.png)
![Ethyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2602621.png)
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B2602622.png)
